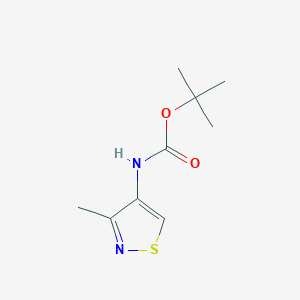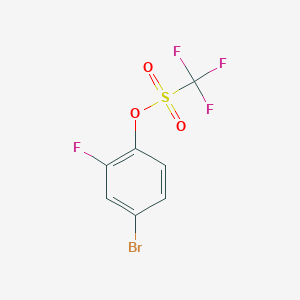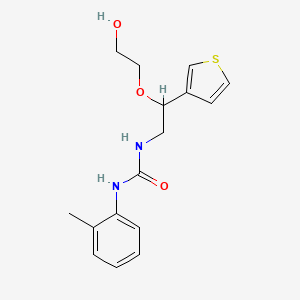
1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea, also known as THU, is a chemical compound that has been studied for its potential use in scientific research. THU is a urea derivative that has been shown to have promising applications in the field of cancer research, due to its ability to inhibit the growth of cancer cells.
科学的研究の応用
Flexible Urea Derivatives as Acetylcholinesterase Inhibitors
A study by Vidaluc et al. (1995) synthesized a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which include structures similar to 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea. These compounds were assessed for their antiacetylcholinesterase activity. The research aimed to optimize the spacer length between two pharmacophoric moieties to enhance conformational flexibility and inhibitory activities. This work suggests potential applications of similar urea derivatives in developing treatments for conditions associated with acetylcholinesterase, like Alzheimer's disease (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Hydroxamic Acids and Ureas from Carboxylic Acids
Thalluri et al. (2014) demonstrated the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for synthesizing ureas from carboxylic acids. This method, applicable for producing compounds like this compound, offers a racemization-free synthesis pathway for hydroxamic acids and ureas. The technique underscores a versatile approach for constructing urea-based molecules with potential pharmaceutical applications (Thalluri, Manne, Dev, & Mandal, 2014).
Corrosion Inhibition by Urea Derivatives
Mistry et al. (2011) explored the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives on mild steel in acidic environments. While not directly studying this compound, this research indicates the broader application potential of urea derivatives as corrosion inhibitors. Such compounds could offer protective solutions for industrial materials against corrosive damage, demonstrating the versatility of urea derivatives in materials science (Mistry, Patel, Patel, & Jauhari, 2011).
特性
IUPAC Name |
1-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-12-4-2-3-5-14(12)18-16(20)17-10-15(21-8-7-19)13-6-9-22-11-13/h2-6,9,11,15,19H,7-8,10H2,1H3,(H2,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFYKQSASLEZGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CSC=C2)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl-2-[(chloroacetyl)amino]-2-phenylacetate](/img/structure/B2389447.png)
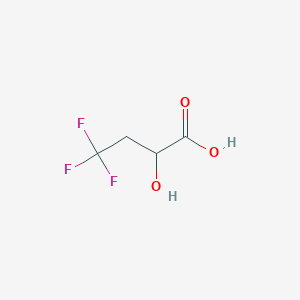

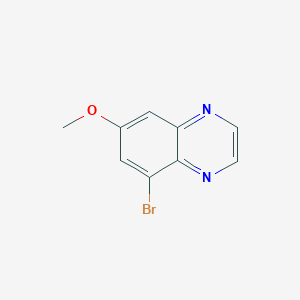

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B2389453.png)
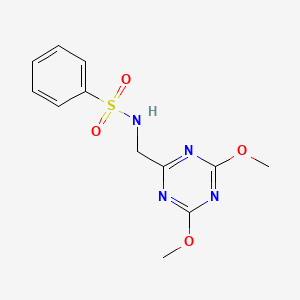
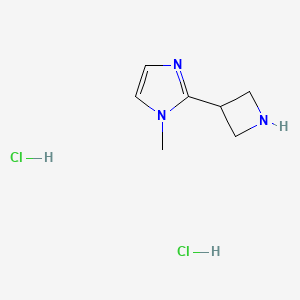

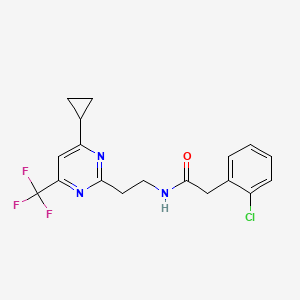
![1-[(2,5-Dimethylphenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2389460.png)
